molecular formula C11H15ClO B8002472 1-(4-Chloro-3-methylphenyl)-2-butanol

1-(4-Chloro-3-methylphenyl)-2-butanol

Cat. No.: B8002472
M. Wt: 198.69 g/mol
InChI Key: FPQRLESKJJFJSU-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)-2-butanol is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of 1-(4-Chloro-3-methylphenyl)-2-butanone.

    Reduction: Formation of 1-(4-Chloro-3-methylphenyl)-2-butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)-2-butanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: Shares the chloro-substituted phenyl ring but lacks the butanol moiety.

    4-Chloro-3,5-dimethylphenol: Contains an additional methyl group on the phenyl ring.

    4-Chloro-2-methylphenol: Has a different position of the methyl group on the phenyl ring.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-3-10(13)7-9-4-5-11(12)8(2)6-9/h4-6,10,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQRLESKJJFJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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